Enzymatic Pathways in Bacterial Signal Synthesis
Role of RpfF Homologs in DSF Family Production
The enzyme RpfF serves as the central synthase for diffusible signal factor (DSF) family molecules, including cis-11-methyl-2-dodecenoic acid (DSF) and cis-2-dodecenoic acid (BDSF). RpfF is a bifunctional enoyl-CoA hydratase that catalyzes two critical biochemical steps:
- Thioesterase Activity: Cleaves 3-hydroxyacyl-ACP (acyl carrier protein) intermediates from the fatty acid biosynthesis (FAS) pathway.
- Dehydratase Activity: Converts 3-hydroxydedecanoyl-ACP into BDSF via dehydration, introducing the characteristic cis-2 double bond [2] [6].
RpfF homologs exhibit substrate plasticity, enabling the production of structurally diverse DSF-family signals. For example:
- Xanthomonas campestris RpfF synthesizes DSF (cis-11-methyl-2-dodecenoic acid) from branched-chain precursors derived from valine and leucine.
- Burkholderia cenocepacia RpfF primarily generates BDSF (cis-2-dodecenoic acid) from carbohydrate-derived FAS intermediates [6] [8].
Table 1: DSF-Family Signals Synthesized by RpfF Homologs
Signal | Chemical Name | Producing Organism | Primary Precursors |
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DSF | cis-11-methyl-2-dodecenoic acid | Xanthomonas campestris | Leucine, Valine |
BDSF | cis-2-dodecenoic acid | Burkholderia cenocepacia | Carbohydrates |
IDSF | cis-10-methyl-2-dodecenoic acid | Xanthomonas campestris | Isoleucine |
Bifunctional Activity of BCAM0581 in BDSF Biosynthesis
In Burkholderia cenocepacia, the RpfF homolog BCAM0581 (now standardized as RpfFBc) demonstrates bifunctional activity essential for BDSF production:
- Dehydration: Converts 3-hydroxydedecanoyl-ACP to cis-2-dodecenoic acid (BDSF) [2].
- Transcriptional Regulation: BCAM0581 deletion disrupts energy metabolism and growth in minimal media, linking BDSF synthesis to central physiology [1].
Structural studies reveal that BCAM0581 uses a conserved catalytic triad (Cys-His-Asp) for dehydration. Mutations in this triad abolish BDSF production, confirming its enzymatic necessity [2] [4].
Genetic and Transcriptional Regulation Mechanisms
RpfR Two-Component System in Signal Modulation
The receptor RpfR regulates DSF signaling through a phosphorelay mechanism integrating quorum sensing and second messenger dynamics:
- Domain Architecture: Contains Per-Arnt-Sim (PAS; signal-binding), GGDEF (diguanylate cyclase), and EAL (phosphodiesterase) domains [2] [9].
- Signal Binding: DSF binding to the PAS domain stimulates phosphodiesterase (PDE) activity, reducing intracellular cyclic dimeric GMP (c-di-GMP) levels [2] [9].
- Downstream Effects: Low c-di-GMP triggers biofilm dispersal, virulence factor expression, and motility. In Cronobacter turicensis, RpfR inactivation increases c-di-GMP 3.9-fold, enhancing biofilm formation [9].
Table 2: Functional Domains of RpfR in DSF Signaling
Domain | Function | Consequence of DSF Binding |
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PAS | Binds DSF/BDSF signals | Allosteric activation of EAL domain |
GGDEF | Synthesizes c-di-GMP | Inhibited |
EAL | Degrades c-di-GMP to pGpG | Activated → Low c-di-GMP |
Cross-Regulation Between AHL and BDSF Synthases
BDSF and N-acylhomoserine lactone (AHL) systems exhibit hierarchical cross-talk:
- Cooperative Regulation: In Burkholderia cenocepacia, BDSF and AHLs co-regulate virulence genes. BDSF enhances AHL production by upregulating AHL synthase expression [1] [9].
- Synthase Interaction: RpfR’s N-terminal FI domain (RpfF interaction) directly binds the DSF synthase RpfF, inhibiting signal production until quorum thresholds are reached. This post-translational control creates a feedback loop balancing signal synthesis [2].
- Phenotypic Coordination: In Cronobacter, RpfF/R mutants show reduced protease activity and altered colony morphology, demonstrating functional overlap with AHL-regulated traits [9].
Key Structural Features of DSF-Family Signals
- Core Structure: 12–14 carbon chain with a cis-2 double bond essential for activity [2] [8].
- Methyl Branching: Determines specificity for cognate receptors (e.g., 11-methyl in DSF vs. unsubstituted in BDSF) [1] [8].
- Biosynthetic Flexibility: Carbon chain length and branching derive from FAS elongation precursors (e.g., branched-chain amino acids or linear carbohydrates) [6] [8].